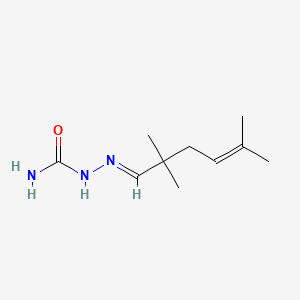

![molecular formula C16H11N3O3S2 B5539286 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a class of chemicals that involve 1,3,4-oxadiazole derivatives. These derivatives are known for their interesting chemical and physical properties and have been explored for various applications in material science and chemistry.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclocondensation reactions and the use of various reagents. For instance, Ge et al. (2014) discuss the synthesis of novel 1,3,4-oxadiazole derivatives using a series of reagents and characterizing them using techniques like IR, NMR, and HRMS (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using methods like IR, 1H NMR, and mass spectrometry. For instance, compounds with similar structures were studied by Kharchenko et al. (2008), where the structures were confirmed using these methods (Kharchenko et al., 2008).

Chemical Reactions and Properties

The chemical reactions of 1,3,4-oxadiazole derivatives can vary. For example, Dürüst et al. (1991) describe the preparation and rearrangement of related compounds, highlighting the versatility of these molecules (Dürüst et al., 1991).

Physical Properties Analysis

The physical properties, like absorption and emission λmax, of similar compounds have been studied, as reported by Ge et al. (2014), who investigated the fluorescence spectral characteristics in dichloromethane (Ge et al., 2014).

Chemical Properties Analysis

The chemical properties, especially related to photophysical and electrochemical aspects, have been explored. Thippeswamy et al. (2021) conducted a comprehensive study on thiophene substituted 1,3,4-oxadiazole derivatives, examining their optoelectronic properties (Thippeswamy et al., 2021).

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds containing the 1,3,4-oxadiazole moiety and related structures have been extensively studied for their potential as therapeutic agents due to their versatile biological activities. For example, derivatives starting from isonicotinic acid hydrazide have shown significant antimicrobial activities. This includes the synthesis and evaluation of new 1,2,4-triazoles and 1,3,4-oxadiazole derivatives for their antimicrobial properties against a range of pathogens (Bayrak et al., 2009). Such research underscores the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents.

Materials Science Applications

In the realm of materials science, compounds with 1,3,4-oxadiazole units have been explored for their promising optical properties. These properties are particularly relevant for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The design and synthesis of novel 1,3,4-oxadiazole derivatives have been tailored to achieve specific optical characteristics, such as enhanced electron injection and efficiency in organic electronic devices (Wang et al., 2001). These studies highlight the utility of oxadiazole-containing compounds in developing new materials for electronic and optoelectronic applications.

Photovoltaic Studies

Additionally, the incorporation of 1,3,4-oxadiazole and pyridinyl-based ligands into dinuclear copper(I) complexes has been investigated for their potential in dye-sensitized solar cells (DSSCs). These studies aim to enhance the power conversion efficiency (PCE) of DSSCs by improving the electron affinity of the system through strategic molecular design (Jayapal et al., 2018). This line of research demonstrates the application of 1,3,4-oxadiazole derivatives in renewable energy technologies.

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications of this compound would depend on its properties. Given its complex structure, it could be of interest in fields such as medicinal chemistry, where it could be investigated for potential biological activity, or materials science, where it could be explored for its potential optical properties .

properties

IUPAC Name |

4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S2/c20-15(13-4-3-11-23-13)21-9-1-2-10-24-16-19-18-14(22-16)12-5-7-17-8-6-12/h3-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODFMEMEUNUFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)

![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

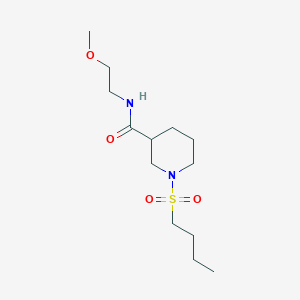

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

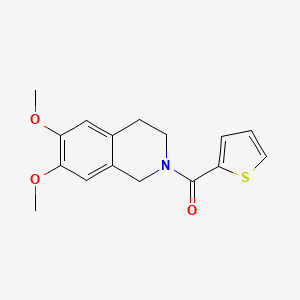

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

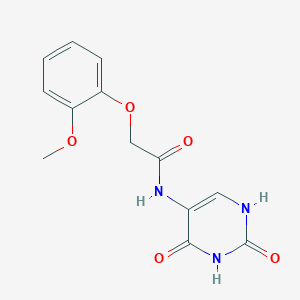

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)